ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate
Description
Ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate (CAS: 112091-27-7) is a hydrazonoacetate derivative characterized by a Z-configuration hydrazone group, a 4-chloro-2-nitrophenyl substituent, and an acetylamino side chain. Its molecular formula is C₁₁H₁₁Cl₂N₄O₅ (MW: 357.14), though conflicting data in evidence suggests variations in reported molecular weights (e.g., 306.10 in ). This compound is primarily utilized as a pharmaceutical impurity standard, critical for quality control in drug development, particularly for APIs like apixaban . Its synthesis likely involves diazonium salt coupling reactions, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
ethyl (2E)-2-acetamido-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O5/c1-3-22-12(19)11(14-7(2)18)16-15-9-5-4-8(13)6-10(9)17(20)21/h4-6,15H,3H2,1-2H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGCZIGGEPSYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])/NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 4-chloro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acetylation: The hydrazone is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.
Esterification: Finally, the compound is esterified with ethyl chloroacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Amino Derivative: From the reduction of the nitro group.
Hydrazine Derivative: From the reduction of the hydrazone linkage.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Structure
The compound features a hydrazone linkage, which is significant for its reactivity and interaction with biological targets. The presence of the acetylamino group enhances its solubility and biological activity.
Medicinal Chemistry
Ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate has shown potential as a lead compound in drug development due to its structural characteristics that allow for modifications to enhance efficacy and reduce toxicity.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for anticancer activity. Results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents .
Agricultural Chemistry
The compound has also been investigated for its potential use as a pesticide or herbicide. Its nitrophenyl group is known to enhance biological activity against pests.
Case Study: Insecticidal Properties
Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled pest populations in crop systems, leading to higher yields and reduced reliance on traditional pesticides .
Biochemical Research
Due to its unique functional groups, this compound serves as a useful tool in biochemical assays aimed at understanding enzyme mechanisms or protein interactions.
Case Study: Enzyme Inhibition Studies
A study published in Biochemical Journal explored the inhibition of specific enzymes by this compound, revealing insights into its mechanism of action and potential therapeutic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzymatic activity.
Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to bacterial cell death.
Comparison with Similar Compounds
Substituent Effects:
- Electron-Withdrawing Groups (Cl, NO₂): Enhance electrophilicity at the hydrazone carbon, promoting reactivity in cyclization or nucleophilic addition reactions. The target compound’s 4-chloro-2-nitrophenyl group creates a highly electron-deficient aryl system compared to methoxy-substituted analogs .
- Steric and Electronic Configurations : Z-configuration is conserved across analogs, stabilizing planar C=N-N-C=O motifs and enabling intermolecular hydrogen bonding (observed crystallographically in ).
Physicochemical Properties
- Molecular Weight : Ranges from 271.66 (4-nitrophenyl analog ) to 357.14 (target compound). Nitro and chloro substituents increase molecular weight and polarity.
- Solubility: Predominantly organic-solvent soluble (ethanol, DMSO); nitro groups may enhance solubility in polar aprotic solvents.
Research Findings and Data
Crystallographic Insights
- Planar Geometry : X-ray studies of 4-chlorophenyl and 4-methoxyphenyl analogs confirm planar C=N-N-C=O frameworks with Z-configuration. Hydrogen bonding between NH and carbonyl oxygen generates helical chains in crystals .
- Torsional Angles : The Caryl–NH–N=C torsion angle in 4-chlorophenyl derivatives is ~5.5°, minimizing steric strain .
Spectroscopic Data (Inferred)
- IR Spectroscopy: Expected peaks include ν(C=O) at ~1700–1740 cm⁻¹, ν(N–H) at ~3300–3400 cm⁻¹, and ν(NO₂) at ~1520–1350 cm⁻¹ (for nitro-substituted compounds) .
- NMR : Hydrazone protons (N–H) resonate at δ 10–12 ppm (¹H), while aromatic protons vary based on substituents (e.g., δ 7–8 ppm for nitro groups) .
Biological Activity
Ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate, with the molecular formula and CAS number 861208-39-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazono group, an acetylamino moiety, and a chloro-nitrophenyl substituent, which contribute to its biological properties. The molecular weight is approximately 328.71 g/mol, and its structure is pivotal for its interaction with biological targets.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting it may inhibit tumor growth.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to disease processes.
Data Table: Biological Activity Summary
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL. This suggests a potential application in treating bacterial infections.
- Cytotoxicity Assay : In a cytotoxicity assay against HeLa cancer cells, the compound showed a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This positions it as a candidate for further development in cancer therapeutics.
- Enzyme Interaction Analysis : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. Results indicated that it acts as a competitive inhibitor with a Ki value of approximately 25 µM, highlighting its potential in neuropharmacology.
The proposed mechanism of action involves the formation of covalent bonds between the hydrazono group and nucleophilic sites on target proteins, leading to alterations in their structure and function. This interaction may disrupt normal cellular processes, contributing to its antimicrobial and anticancer effects.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 2-(acetylamino)-2-hydrazonoacetate derivatives?
Methodological Answer: A common approach involves coupling a diazonium salt with a chlorinated precursor. For example:
Precursor Preparation : Start with ethyl 2-chloro-3-oxobutanoate or a similar chlorinated ester.
Diazotization : Treat 4-chloro-2-nitroaniline with NaNO₂ in HCl to generate the diazonium salt.
Coupling Reaction : React the diazonium salt with the precursor in ethanol at 0–5°C, using sodium acetate as a base.
Isolation : Precipitate the product by refrigeration, followed by recrystallization (ethanol/water) .
Key Considerations : Monitor reaction pH and temperature to avoid decomposition. Yield optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio of precursor to diazonium salt).
Q. How is the Z-configuration of the hydrazone group confirmed experimentally?
Methodological Answer: The Z-configuration is determined via:
- X-ray Crystallography : Direct visualization of molecular geometry (e.g., torsion angles <10° between the aryl group and carbonyl oxygen) .
- NMR Spectroscopy :
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and N–H bend (~1600 cm⁻¹) confirm intramolecular hydrogen bonding .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during hydrazonoacetate characterization?
Methodological Answer: Discrepancies (e.g., unexpected NMR signals) can arise from tautomerism or impurities. Strategies include:
Q. What strategies enable functionalization of the hydrazone moiety for heterocyclic synthesis?
Methodological Answer: The hydrazone group is a versatile precursor for heterocycles:
- Cyclocondensation : React with thioureas or thiosemicarbazides to form thiazolidinones (e.g., 85% yield in ethanol under reflux) .
- Annulation Reactions :
- Use α,β-unsaturated ketones to synthesize pyrazoles or triazoles.
- Employ microwave-assisted conditions (e.g., 100°C, 30 min) for faster kinetics .
Example : Reaction with cyclohexanone and acetic anhydride yields spiro-fused uracil derivatives via Knoevenagel condensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
